Calcium phosphorylcholine chloride

Descripción general

Descripción

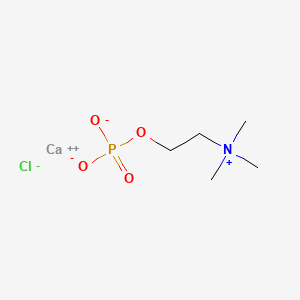

Calcium phosphorylcholine chloride is a chemical compound with the molecular formula C5H13CaClNO4P. It is known for its role in various biochemical processes and is an important intermediate in the synthesis of bioactive phospholipids. This compound is often used in research and industrial applications due to its unique properties and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of calcium phosphorylcholine chloride typically involves the following steps:

Condensation Reaction: Choline chloride is reacted with a phosphorylation agent to produce phosphorylcholine chloride.

Neutralization: The phosphorylcholine chloride is dissolved in water, and alum along with excess calcium hydroxide is added to the solution. The pH is adjusted to facilitate the formation of crystals.

Filtration and Concentration: The resulting solution is filtered to obtain a clear filtrate. Calcium chloride is then added, and the solution is concentrated until solids separate out.

Crystallization: Ethanol is added to the concentrated solution to precipitate crystals, which are then filtered, washed with ethanol, and dried to yield the final product

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:

- **Reacting choline chloride with poly

Actividad Biológica

Calcium phosphorylcholine chloride (CPC) is a compound that has garnered attention in various fields, particularly in medicine and biochemistry, due to its biological activities and potential therapeutic applications. This article explores the biological activity of CPC, highlighting its mechanisms of action, clinical implications, and relevant research findings.

Chemical Structure and Properties

This compound is a salt formed from phosphorylcholine and calcium chloride. Its molecular formula is , and it exists as a tetrahydrate. The presence of the phosphorylcholine moiety imparts significant biological relevance, as this group is integral to various phospholipids found in cell membranes.

Mechanisms of Biological Activity

CPC exhibits several biological activities that are primarily attributed to its choline and phosphate components. The following mechanisms have been identified:

- Cell Membrane Interaction : The phosphorylcholine group is a key component of phospholipids, which are essential for maintaining cell membrane integrity and fluidity. CPC can incorporate into membranes, potentially influencing membrane dynamics and signaling pathways .

- Neuroprotective Effects : Research indicates that CPC may have neuroprotective properties, possibly due to its role in supporting acetylcholine synthesis, which is crucial for neurotransmission. This aspect is particularly relevant in neurodegenerative diseases .

- Lipid Metabolism : CPC has been studied for its effects on lipid metabolism, particularly in the context of fatty liver disease. It acts as a choline donor, which is vital for the synthesis of phosphatidylcholine, a major component of lipoproteins involved in lipid transport .

1. Treatment of Fatty Liver Disease

CPC has been noted for its potential use in treating fatty liver disease by enhancing lipid metabolism and promoting hepatocyte function. Clinical studies suggest that supplementation with CPC can lead to improved liver function markers and reduced liver fat content .

2. Cancer Therapy

The compound has also been investigated within the context of cancer therapy. Its incorporation into lipid-based drug delivery systems, such as liposomes, enhances the bioavailability and efficacy of chemotherapeutic agents while minimizing side effects .

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of CPC in rodent models of neurodegeneration. Results demonstrated that animals treated with CPC exhibited significantly reduced neuronal loss and improved cognitive function compared to controls. The study highlighted the potential for CPC as an adjunct therapy in neurodegenerative diseases .

Case Study 2: Lipid Metabolism Improvement

In a clinical trial involving patients with non-alcoholic fatty liver disease, administration of CPC resulted in a marked decrease in liver fat percentage and improvement in serum lipid profiles. The trial concluded that CPC could serve as an effective therapeutic agent for managing lipid dysregulation associated with liver diseases .

Research Findings

Recent studies have provided insight into the quantification and analysis of choline derivatives, including CPC:

- A method using high-performance liquid chromatography (HPLC) was developed for simultaneous quantification of choline and phosphocholine in human plasma, demonstrating the reliability of measuring these metabolites for clinical assessments related to CPC .

- The efficacy of CPC was further supported by findings that indicated its ability to enhance cellular uptake of lipophilic drugs when used in lipid-based formulations, thus improving therapeutic outcomes in cancer treatments .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Calcium phosphorylcholine chloride, also known as phosphocholine chloride calcium salt tetrahydrate, with the molecular formula , has diverse applications across various scientific and industrial fields . It is used in biotechnology, pharmaceuticals, cosmetics, the food industry, and general scientific research .

Scientific Research Applications

- Biotechnology: this compound serves as a crucial component in cell culture media, enhancing the growth and maintenance of different cell lines, which is essential for therapeutic protein development and vaccine production .

- Pharmaceuticals: In drug formulations, this compound is used as an emulsifier and stabilizer, improving the bioavailability and solubility of active pharmaceutical ingredients . It can also be used to synthesize novel active intermediates containing phosphorylcholine for medicinal purposes .

- Cosmetics: this compound is used in personal care products as a moisturizing agent to improve skin hydration and texture, making it a popular ingredient in high-end skincare formulations .

- Food Industry: It is used as a food additive to improve the nutritional profile of food products, especially in functional foods designed to improve cognitive health .

- Membrane Biology Research: The compound is utilized in studies related to membrane biology because of its ability to mimic phospholipid structures, which helps in understanding cellular processes . Calcium ions also strongly adsorb to lipid bilayers and can interact with phospholipids . Calcium binds primarily to phosphate groups of phospholipids .

Other Applications

- Liposome Formulation: It is a key ingredient in the formulation of liposomes and other drug delivery systems, which enhances the bioavailability of therapeutic agents .

- Purification of Anti-phosphorylcholine (PC): this compound has been used for the purification of anti-phosphorylcholine .

- Synthesis of Bioactive Compounds: It is an important intermediate in the synthesis of bioactive phosphatide compounds like Phosphatidylcholine (PC), Lysophosphatidylcholine (LPC), and Glycerophosphocholine (GPC) . It can also be utilized to synthesize a novel active intermediate containing Phosphorylcholine medicine .

- Biomaterial Modification: Due to its biocompatibility, phosphorylcholine chloride calcium salt can be used for the surface modification of biomedical materials and in bionical synthesis .

Methods of Preparation

This compound can be prepared using various methods. Examples of these methods are described in patent documents :

- Reacting choline chloride with a phosphorylating agent under specific conditions, followed by the addition of alum and calcium hydroxide to form a cleaner liquid. The final product is obtained by adding calcium chloride, concentrating the solution, and crystallizing with ethanol .

- An alternative method involves reacting choline chloride with polyphosphoric acids, mixing with water and an anaerobic adhesive reagent, and then adding calcium chloride water. The resulting precipitate is washed and passed through silicagel and cation exchange resins to obtain phosphoryl chloride choline calcium salt tetrahydrate .

Propiedades

IUPAC Name |

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPTJCCKTXCDT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335812 | |

| Record name | Calcium phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4826-71-5, 15557-11-6 | |

| Record name | Phosphorylcholine calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorylcholine calcium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015557116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Choline chloride O-(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHOSPHORYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5994SX1EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.